Dynarrestin

Description

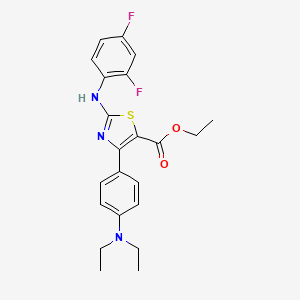

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDDDSGCMQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dynarrestin: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynarrestin is a novel, reversible, small-molecule inhibitor of cytoplasmic dynein 1 and 2, motor proteins essential for various forms of intracellular transport.[1][2][3][4][5][6] Identified through a high-throughput screen for antagonists of the Hedgehog (Hh) signaling pathway, this compound presents a unique mechanism of action that distinguishes it from other dynein inhibitors.[1][7] This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. Its potential as a research tool and a therapeutic agent, particularly in the context of cancers with aberrant Hh signaling, is also discussed.[1][2][4][6]

Core Mechanism of Action

The primary molecular targets of this compound are cytoplasmic dynein 1 and cytoplasmic dynein 2.[1][3] Unlike many other motor protein inhibitors that target the ATPase activity, this compound's inhibitory action is notable in that it decouples ATP hydrolysis from microtubule binding and motility.[1][5][6][7] It effectively inhibits the dynein-dependent movement of cargo along microtubules without preventing the energy-providing step of ATP hydrolysis.[1] This unique characteristic makes this compound a highly specific tool for dissecting dynein-mediated processes. Pull-down experiments have confirmed that dynein is the direct target of this compound.[1]

The inhibition is reversible; upon washout of the compound, normal dynein function, including microtubule binding and movement, is fully restored.[1] This reversibility allows for precise temporal control in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity across various assays.

| Parameter | Value | Assay/Cell Line | Reference |

| IC₅₀ (Dynein 1-dependent microtubule gliding) | 5 µM | In vitro microtubule gliding assay | [1][7] |

| IC₅₀ (Hedgehog signaling) | 0.22 µM | In vitro assay | [2] |

| IC₅₀ (Proliferation of Hh-dependent PTCH+/- medulloblastoma cells) | ~70 nM (0.07 µM) | Cell proliferation assay | [7] |

| IC₅₀ (SAG-induced cell proliferation) | 0.35 µM | Ptc-/- MB cells | [1] |

| IC₅₀ (GLI1 expression) | 0.21 µM | Purmorphamine-stimulated KYSE-180 cells | [7] |

| IC₅₀ (Mitotic arrest) | 6.25 µM | Asynchronous COS-7 cells | [7] |

| Effect on Dynein ATPase activity | No inhibition at >100 µM | In vitro ATPase assay | [1] |

Key Cellular Processes Affected

This compound's inhibition of cytoplasmic dynein 1 and 2 has profound effects on several critical cellular processes:

-

Hedgehog Signaling: this compound potently blocks Hh signaling downstream of the Smoothened (Smo) receptor.[1][7] It achieves this by inhibiting dynein 2-dependent intraflagellar transport (IFT) of key Hh pathway components, such as Smoothened and the IFT protein IFT88, within primary cilia.[1][2][6] Crucially, this compound does not affect ciliogenesis, the formation of the primary cilium itself.[1][7]

-

Mitosis: By inhibiting cytoplasmic dynein 1, this compound disrupts normal mitotic progression. This leads to defects in mitotic spindle orientation and a pseudoprometaphase delay, ultimately causing mitotic arrest.[1][2][5][6][7]

-

Intracellular Transport: this compound rapidly and reversibly inhibits the movement of endosomes and other intracellular cargo that rely on dynein for their transport along microtubules.[1][5][7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Microtubule Gliding Assay

This assay is used to directly assess the effect of this compound on the motor activity of purified dynein.

Methodology:

-

Chamber Preparation: Glass chambers are prepared by affixing a coverslip to a microscope slide. The chamber is then coated with an antibody against the motor protein to ensure proper orientation, followed by a blocking agent like casein to prevent non-specific binding.[8]

-

Motor Protein Immobilization: Purified cytoplasmic dynein 1 is introduced into the chamber and allowed to bind to the antibody-coated surface.[8]

-

Microtubule Polymerization and Labeling: Tubulin is polymerized in the presence of GTP and a fluorescent dye (e.g., rhodamine) to create fluorescently labeled microtubules.[8]

-

Motility Assay: The fluorescently labeled microtubules, along with ATP and this compound at various concentrations, are added to the dynein-coated chamber.

-

Data Acquisition and Analysis: The movement of microtubules is observed using fluorescence microscopy and recorded as time-lapse movies. The velocity of microtubule gliding and the number of bound microtubules are quantified using image analysis software.[1][8]

Endosome Motility Assay in Live Cells

This assay evaluates the impact of this compound on the intracellular transport of endosomes.

Methodology:

-

Cell Culture and Labeling: Cells (e.g., Cos7 cells) are cultured on glass-bottom dishes. Late endosomes are labeled by incubating the cells with a fluorescently tagged ligand (e.g., Alexa Fluor-conjugated α2-macroglobulin) that is internalized via endocytosis.[1]

-

Drug Treatment: Cells are treated with this compound at the desired concentration.

-

Live-Cell Imaging: The movement of the fluorescently labeled endosomes is tracked in real-time using confocal or spinning-disk microscopy.

-

Data Analysis: The trajectories, velocities, and run lengths of individual endosomes are analyzed using particle tracking software to quantify the effect of this compound on their motility.[1]

Intraflagellar Transport (IFT) Assay

This assay is employed to investigate the role of this compound in the transport of proteins within primary cilia.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that forms primary cilia (e.g., mIMCD-3 cells) is used. Cells are often transfected with a plasmid encoding a fluorescently tagged IFT protein (e.g., IFT88-GFP) to visualize IFT particles.

-

Cilia Induction: Ciliogenesis is typically induced by serum starvation.

-

Drug Treatment: The ciliated cells are treated with this compound.

-

Live-Cell Imaging: The movement of the fluorescently tagged IFT particles along the primary cilium is imaged using time-lapse fluorescence microscopy.

-

Kymograph Analysis: Kymographs are generated from the time-lapse movies to visualize the movement of IFT particles over time. The velocities and frequencies of anterograde (outward) and retrograde (inward) IFT are then calculated from the kymographs.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful and specific inhibitor of cytoplasmic dyneins 1 and 2, distinguished by its unique mechanism of decoupling ATP hydrolysis from motor activity. This property, along with its reversibility, makes it an invaluable tool for the precise dissection of dynein-dependent cellular processes. Its ability to inhibit the Hedgehog signaling pathway downstream of Smoothened highlights its potential as a lead compound for the development of novel anticancer therapeutics, particularly for tumors that have acquired resistance to existing Smo inhibitors. Further research into the therapeutic applications of this compound and the development of even more potent and specific analogs is a promising avenue for future investigation.

References

- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a Novel Inhibitor of Cytoplasmic Dynein [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Dynarrestin: A Technical Guide to its Mechanism of Action on the Hedgehog Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1][2] Current therapeutic strategies predominantly target the transmembrane protein Smoothened (Smo).[2][3] However, the emergence of drug resistance through Smo mutations necessitates the development of inhibitors that act on downstream components of the pathway.[1][2][3] This document provides a comprehensive technical overview of Dynarrestin, a novel small-molecule inhibitor that targets the Hh pathway downstream of Smo by inhibiting the molecular motor protein cytoplasmic dynein.[1][2][4] We will detail its mechanism of action, present quantitative efficacy data, outline key experimental protocols for its characterization, and visualize its effects on the Hh signaling cascade.

Mechanism of Action: Inhibition of Cytoplasmic Dynein

This compound was identified through a high-throughput screen for novel Hh pathway antagonists.[1] Unlike clinically available inhibitors such as vismodegib, this compound does not bind to or inhibit Smoothened.[1][4] Instead, its primary cellular target is cytoplasmic dynein, a microtubule motor protein complex.[1][4] this compound specifically inhibits both cytoplasmic dynein 1 and 2.[1][2]

The vertebrate Hh pathway is intrinsically linked to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[1] Within the cilium, bidirectional protein trafficking, known as intraflagellar transport (IFT), is essential for signal transduction. Dynein 2 is the motor protein responsible for retrograde IFT, moving protein complexes from the tip of the cilium back to the base.[5]

This compound's inhibitory effect on the Hh pathway is mediated through its disruption of dynein 2-dependent IFT.[1][6][7] This inhibition disrupts the proper trafficking and localization of key Hh pathway components, including Smoothened and the Gli family of transcription factors, ultimately blocking the transcriptional output of the pathway.[1][6] A critical feature of this compound is that it inhibits dynein function by preventing its binding to microtubules, without affecting ATP hydrolysis, representing a novel mechanism of action.[1][2][4] Importantly, this action suppresses Hh signaling without disrupting ciliogenesis itself.[1][4][6]

Downstream Point of Intervention

A key therapeutic advantage of this compound is its point of intervention downstream of both Smoothened (Smo) and the Suppressor of fused (SUFU), a key negative regulator of Gli transcription factors.[1][4] This allows this compound to inhibit the Hh pathway even when it is activated by Smo agonists (e.g., SAG) or in cellular contexts where SUFU is non-functional, scenarios where Smo antagonists like vismodegib are ineffective.[1][4]

Caption: The Hedgehog signaling pathway and this compound's point of intervention.

Quantitative Efficacy Data

This compound has demonstrated potent inhibition of the Hh pathway across multiple cell-based assays. Its efficacy is notable as it remains effective even when the pathway is stimulated downstream of the typical drug target, Smo. The following table summarizes key quantitative data.

| Assay Description | Cell Line | Compound | IC50 Value (μM) | Citation(s) |

| Inhibition of Hh-dependent cell proliferation | Ptc-/+ Medulloblastoma (MB) | This compound | 0.068 | [1][4] |

| Inhibition of cell proliferation (control) | Ptc-/+ Medulloblastoma (MB) | Vismodegib | 0.022 | [1] |

| Inhibition of cell proliferation with direct Smo activation by SAG | Ptc-/+ Medulloblastoma (MB) | This compound | 0.35 | [1] |

| Inhibition of GLI1 expression stimulated by PMA | KYSE180 (human esophageal) | This compound | 0.21 | [1] |

| General in vitro Hedgehog signaling inhibition | Not Specified | This compound | 0.22 | [8][9] |

Key Experimental Protocols

The characterization of this compound's effect on the Hh pathway involves several key experimental procedures. Detailed methodologies are provided below.

Cell Proliferation Assay (Medulloblastoma Cells)

This assay quantifies the ability of this compound to inhibit the growth of Hh-dependent cancer cells.

-

Cell Line: Primary medulloblastoma (MB) cells derived from Ptc-/+ knockout mice.[1]

-

Protocol:

-

Cell Seeding: Plate Ptc-/+ MB cells in 96-well plates at a predetermined density and allow them to adhere.

-

Compound Treatment: Prepare serial dilutions of this compound, Vismodegib (as a control), and vehicle (e.g., DMSO). For SAG co-treatment experiments, add a constant concentration of the Smo agonist SAG (e.g., 100 nM) to the relevant wells along with the this compound serial dilutions.[1]

-

Incubation: Treat cells with the compounds for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Assess cell proliferation/viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize luminescence readings to vehicle-treated controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Smoothened Ciliary Localization Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the trafficking of Smo within the primary cilia.

-

Cell Line: NIH3T3 cells, which readily form primary cilia upon serum starvation.[1]

-

Protocol:

-

Ciliogenesis Induction: Plate NIH3T3 cells on coverslips. Once confluent, induce the formation of primary cilia by switching to a low-serum medium (e.g., 0.5% FBS) and incubating for 24-48 hours.

-

Treatment: Treat the ciliated cells with this compound (e.g., 125 nM) or a vehicle control for a defined period (e.g., 8 hours).[1]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA), followed by permeabilization with a detergent such as Triton X-100 or methanol.

-

Immunostaining:

-

Block non-specific antibody binding using a blocking buffer (e.g., BSA or normal donkey serum).

-

Incubate with primary antibodies targeting Smoothened (e.g., rabbit anti-Smo) and a ciliary marker (e.g., mouse anti-acetylated tubulin) overnight at 4°C.

-

Wash and incubate with species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Donkey anti-Rabbit Alexa Fluor 594 and Donkey anti-Mouse Alexa Fluor 488).

-

-

Imaging and Analysis: Mount the coverslips and acquire images using a confocal or widefield fluorescence microscope. Quantify the fluorescence intensity of Smo within the structure marked by acetylated tubulin.

-

Caption: Experimental workflow for the Smoothened immunofluorescence assay.

Target Identification via Affinity Chromatography and Proteomics

This protocol was used to identify cytoplasmic dynein as the direct binding partner of this compound.

-

Methodology:

-

Affinity Matrix Synthesis: Immobilize this compound or a structurally related but inactive analog onto a solid support (e.g., Sepharose beads) to create an affinity matrix.

-

Lysate Preparation: Prepare total protein lysates from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads and the control beads. Proteins that bind directly to this compound will be captured on the matrix.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Analyze the eluted proteins using label-free quantitative (LFQ) tandem mass spectrometry (MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the eluate from the this compound beads compared to the control beads. Cytoplasmic dynein was identified through this method as the specific target.[4]

-

Significance and Future Directions

This compound is a valuable chemical probe for studying the complex roles of cytoplasmic dynein in cellular processes.[1][2][6] Its unique mechanism of Hh pathway inhibition presents a significant opportunity for drug development, particularly for cancers that have developed resistance to Smo-targeting drugs.[1][2][3]

Caption: this compound acts downstream of SMO, overcoming resistance mechanisms.

By targeting a distinct node in the Hh pathway, this compound provides a powerful tool to circumvent established resistance mechanisms.[1] Further medicinal chemistry programs aimed at optimizing its potency, selectivity, and pharmacokinetic properties could lead to the development of a new class of anti-cancer therapeutics for Hh-driven malignancies.[1][2][6]

References

- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Dynein-2 intermediate chains play crucial but distinct roles in primary cilia formation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]

- 8. Hedgehog | BioChemPartner [biochempartner.com]

- 9. Hedgehog | 瀚香生物科技 [biochempartner.com]

Dynarrestin: A Technical Guide to its Role in a Novel Form of Dynein Inhibition and the Consequent Blockade of Endosome Movement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynarrestin is a novel, reversible, small-molecule inhibitor of cytoplasmic dynein 1 and 2.[1][2][3] Unlike previously identified dynein inhibitors that target the ATPase activity of the motor protein, this compound functions by a unique mechanism, decoupling ATP hydrolysis from microtubule binding.[1] This aminothiazole compound has been shown to potently and reversibly inhibit dynein-dependent processes, most notably the movement of endosomes.[1][2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on dynein-driven motility, and detailed protocols for studying its impact on endosome transport.

Mechanism of Action: A New Paradigm in Dynein Inhibition

Cytoplasmic dyneins are microtubule-associated motor proteins responsible for the transport of various cellular cargoes, including endosomes, towards the minus-end of microtubules. This movement is powered by the hydrolysis of ATP. This compound introduces a novel inhibitory mechanism by uncoupling these two fundamental processes.

Pull-down experiments have confirmed that cytoplasmic dynein is the direct target of this compound.[1] In vitro studies have demonstrated that while this compound does not affect the ATP hydrolysis rate of dynein, it significantly impairs the motor's ability to bind to microtubules.[1] This leads to a cessation of dynein-driven microtubule gliding and, consequently, the transport of dynein-dependent cargo within the cell. This mode of action is distinct from other inhibitors like ciliobrevins, which directly compete with ATP for binding to dynein.[1]

Signaling Pathway Interruption: The Hedgehog Pathway

This compound was initially identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[2][4] A key step in Hh signaling involves the trafficking of the transmembrane protein Smoothened (Smo) within primary cilia, a process dependent on cytoplasmic dynein 2.[1] By inhibiting dynein 2, this compound effectively blocks Smo trafficking and suppresses Hh pathway activation downstream of the Smo receptor.[1][5] This makes it a promising candidate for anti-cancer therapies, particularly for tumors resistant to Smo-targeting drugs.[1][2]

References

- 1. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel live-cell imaging assay reveals regulation of endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Effects of Dynarrestin on Mitosis and Spindle Orientation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Dynarrestin, a novel small-molecule inhibitor of cytoplasmic dynein, on the critical cellular processes of mitosis and mitotic spindle orientation. This compound presents a unique mechanism of action, making it a valuable tool for cell biology research and a potential lead compound in oncology drug development. This document summarizes key quantitative findings, provides detailed experimental protocols for reproducing pivotal experiments, and visualizes the underlying molecular pathways and workflows.

Core Concepts: this compound's Mechanism and Mitotic Impact

This compound is a reversible inhibitor of both cytoplasmic dynein 1 and dynein 2.[1][2] Its mechanism is distinct from previously described inhibitors like ciliobrevins; this compound inhibits the microtubule binding and motility of the dynein motor complex without affecting its ATP hydrolysis activity.[1][2] This effectively uncouples the energy consumption of the motor from its mechanical output.

During cell division (mitosis), cytoplasmic dynein 1 plays crucial roles at multiple locations, including the cell cortex, kinetochores, and spindle poles. Its primary function in spindle orientation is to anchor to the cell cortex and exert pulling forces on astral microtubules, which emanate from the spindle poles.[3][4][5] These forces are essential for correctly positioning the mitotic spindle within the cell, which in turn dictates the plane of cell division.

By inhibiting dynein's ability to bind to these microtubules, this compound disrupts the generation of these critical pulling forces.[6] This leads to two primary, observable defects in mitosis:

-

Spindle Misorientation: The mitotic spindle fails to align properly relative to the substrate or the cell's long axis.[1][7]

-

Pseudoprometaphase Delay: Cells are delayed in their progression through mitosis, with a notable reduction in the proportion of cells observed in metaphase, anaphase, and telophase.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on mitotic progression and spindle orientation as reported in foundational studies. The primary model system for these observations is the Cos7 cell line.

Table 1: Effect of this compound on Mitotic Progression in Cos7 Cells

| Parameter | Condition | Value | IC₅₀ | Reference |

| Mitotic Index | Control (DMSO) | 5.7% ± 0.4% | N/A | [1] |

| This compound (1 hr treatment) | 6.0% ± 0.5% | N/A | [1] | |

| Mitotic Stage | Control (DMSO) | Baseline | 6.25 µM | [1] |

| This compound | Dose-dependent reduction in cells in Metaphase, Anaphase, or Telophase | 6.25 µM | [1] |

Table 2: Effect of this compound on Mitotic Spindle Parameters in Cos7 Cells

| Parameter | Condition | Observation | Reference |

| Spindle Orientation | Control (DMSO) | Majority of spindles oriented <15° relative to the substrate. | [1] |

| This compound | Significantly higher number of spindles oriented >15° relative to the substrate. | [1] | |

| Spindle Pole-to-Pole Distance | Control (DMSO) | Normal | [1] |

| This compound | Reduced | [1] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the established pathway for dynein-mediated spindle orientation and the specific mechanism by which this compound disrupts this process.

Caption: Canonical pathway for cortical pulling force generation.

Caption: this compound's mechanism of uncoupling ATP hydrolysis from motility.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are generalized methods based on standard laboratory practices and the information available from published studies.

Immunofluorescence Staining for Spindle Orientation in Cos7 Cells

This protocol describes how to fix and stain this compound-treated cells to visualize microtubules and chromosomes for the analysis of mitotic spindle orientation.

Materials:

-

Cos7 cells

-

Glass coverslips

-

6-well tissue culture plates

-

Complete DMEM media (10% FBS, 1% Pen/Strep)

-

This compound (stock solution in DMSO)

-

Control vehicle (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin (e.g., DM1A clone)

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed Cos7 cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency the next day.

-

Cell Culture: Incubate cells overnight at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-25 µM) or an equivalent volume of DMSO for the control group. Incubate for 1-2 hours.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the Alexa Fluor 488 secondary antibody and DAPI in Blocking Buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

-

Final Washes: Wash three times with PBS, protected from light.

-

Mounting: Briefly dip the coverslips in distilled water to remove salt crystals. Mount the coverslips onto glass slides using a drop of mounting medium.

-

Imaging: Analyze the slides using a confocal or widefield fluorescence microscope. Capture Z-stacks of mitotic cells to accurately determine the 3D orientation of the spindle. The angle of the spindle axis relative to the flat plane of the coverslip can be measured using imaging software (e.g., ImageJ/Fiji).

In Vitro Microtubule Gliding Assay

This assay directly visualizes the effect of this compound on the ability of purified dynein to move microtubules along a glass surface.

Materials:

-

Purified, recombinant cytoplasmic dynein

-

Taxol-stabilized, fluorescently-labeled microtubules (e.g., rhodamine-labeled)

-

Flow chambers (constructed from a glass slide and coverslip)

-

Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

-

Casein solution (to block non-specific binding)

-

ATP solution

-

This compound and DMSO (control)

Procedure:

-

Prepare Flow Chamber: Assemble a flow chamber (~10-20 µL volume).

-

Coat with Dynein: Flow dynein solution into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

-

Blocking: Wash out unbound dynein with Motility Buffer. Flow in casein solution and incubate for 5 minutes to block the remaining surface and prevent microtubule sticking.

-

Introduce Microtubules: Wash out the casein. Flow in a solution of fluorescent microtubules diluted in Motility Buffer containing ATP (e.g., 2 mM) and either this compound or DMSO.

-

Imaging: Immediately place the slide on a fluorescence microscope equipped with a sensitive camera (e.g., EM-CCD or sCMOS) and acquire time-lapse movies.

-

Analysis: In the control (DMSO) condition, microtubules should be observed gliding smoothly across the surface. In the this compound-treated condition, microtubule gliding should be significantly inhibited or completely arrested, demonstrating the compound's direct effect on motor-driven motility.

Experimental and Analysis Workflow

The following diagram outlines the logical flow for investigating this compound's effects on mitosis.

Caption: Workflow for analyzing this compound's effect on mitotic cells.

References

- 1. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]

- 2. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a Novel Inhibitor of Cytoplasmic Dynein. | Semantic Scholar [semanticscholar.org]

Dynarrestin's Impact on Intraflagellar Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dynarrestin, a novel small-molecule inhibitor of cytoplasmic dyneins, and its significant impact on intraflagellar transport (IFT). This compound has emerged as a powerful tool for studying the intricate mechanisms of ciliary function and as a potential therapeutic agent, particularly in the context of diseases driven by aberrant Hedgehog (Hh) signaling.

Core Mechanism of Action

This compound is a reversible inhibitor of both cytoplasmic dynein 1 and cytoplasmic dynein 2.[1][2][3][4][5] Its mechanism is unique as it inhibits the dynein-dependent binding and motility along microtubules without affecting ATP hydrolysis, effectively uncoupling the motor's energy consumption from its mechanical output.[1][3][4] Within the context of cilia, this compound's primary target is cytoplasmic dynein 2, the motor protein responsible for retrograde (tip-to-base) intraflagellar transport.[1][6] By inhibiting dynein 2, this compound disrupts the essential trafficking of cellular components within the cilium, a process critical for ciliary maintenance, length regulation, and signal transduction.[1][7][8]

Quantitative Impact on Dynein Function and Intraflagellar Transport

The inhibitory effects of this compound on dynein function and, consequently, on IFT have been quantified in several key studies. These findings are summarized below.

Table 1: Effect of this compound on Dynein-1-Dependent Microtubule Gliding Velocity

| This compound Concentration | Mean Gliding Velocity (μm/s) ± SD | p-value vs. DMSO control |

| DMSO (Control) | 1.04 ± 0.07 | - |

| 6.25 μM | 0.82 ± 0.13 | < 10⁻⁸ |

| 12.5 μM | 0.76 ± 0.14 | < 10⁻¹¹ |

| 25 μM | 0.41 ± 0.05 | < 10⁻¹⁵ |

Data sourced from in vitro microtubule gliding assays using purified porcine brain dynein-1.[1]

Table 2: Impact of this compound on Intraflagellar Transport of IFT88-GFP

| Treatment | Anterograde IFT Events | Retrograde IFT Events |

| DMSO (Control) | Significantly higher frequency | Significantly higher frequency |

| 1.25 μM this compound (1 hr) | Significantly reduced movement | Significantly reduced movement |

| Washout (1 hr) | Motility restored | Motility restored |

Observations from kymograph analysis of IFT88-GFP puncta in primary cilia of serum-starved IMCD3 cells.[1]

Table 3: Effect of this compound on Anterograde and Retrograde Force-Producing Units (FPUs) in Synaptic Cargo Transport

| This compound Concentration | Change in Anterograde FPUs | Change in Retrograde FPUs |

| 100 μM | Small decrease | Larger decrease |

| 200 μM | Increase in single FPU cargo fraction | Significant decrease |

Data from non-invasive force measurements of synaptic cargo transport in hippocampal neurons. While not directly measuring IFT, this provides insight into this compound's differential effect on dynein-driven retrograde transport.[9][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the impact of this compound on IFT.

In Vitro Dynein-1 Microtubule Gliding Assay

Objective: To quantify the direct inhibitory effect of this compound on dynein motor activity.

Protocol:

-

Purify cytoplasmic dynein-1 from a suitable source (e.g., porcine brain).

-

Adsorb the purified dynein-1 onto a glass coverslip to create a motor-coated surface.

-

Polymerize and stabilize fluorescently labeled microtubules.

-

Introduce the fluorescent microtubules along with ATP into a flow chamber containing the dynein-coated surface.

-

Add varying concentrations of this compound (or DMSO as a control) to the chamber.

-

Record the movement of microtubules using total internal reflection fluorescence (TIRF) microscopy.

-

Analyze the recorded videos to measure the gliding velocity of individual microtubules. Kymographs can be generated to visualize and quantify the speed.

-

For washout experiments, perfuse the chamber with a buffer lacking this compound to observe the reversibility of inhibition.[1]

Live-Cell Imaging of Intraflagellar Transport

Objective: To visualize and quantify the effect of this compound on IFT dynamics in living cells.

Protocol:

-

Culture a suitable cell line that forms primary cilia (e.g., IMCD3 cells).

-

Transfect the cells with plasmids encoding fluorescently tagged IFT proteins, such as IFT88-GFP, and a ciliary marker like Arl13b-mCherry.

-

Induce ciliogenesis by serum starvation for 24 hours.

-

Mount the cells on a microscope suitable for live-cell imaging.

-

Acquire time-lapse image series of cilia from cells treated with either DMSO or a specific concentration of this compound (e.g., 1.25 μM for 1 hour).

-

Generate kymographs from the time-lapse series. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of particle movement.

-

Analyze the kymographs to determine the frequency and velocity of anterograde and retrograde IFT events.

-

To test for reversibility, wash out the this compound and continue imaging to observe the restoration of IFT.[1]

This compound Target Identification via Pull-Down Assay and Mass Spectrometry

Objective: To identify the cellular binding target of this compound.

Protocol:

-

Synthesize a this compound analog conjugated to a biotin tag.

-

Incubate the biotinylated this compound with cell lysate.

-

Use streptavidin-coated beads to pull down the biotinylated this compound along with any interacting proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins using SDS-PAGE.

-

Identify the proteins by liquid chromatography and label-free quantitative tandem mass spectrometry (LC-MS/MS).

-

Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pull-down compared to control pull-downs. This method identified cytoplasmic dynein components as the primary targets of this compound.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway Inhibition by this compound

Caption: this compound inhibits Dynein-2, blocking retrograde IFT and Hedgehog signaling.

Experimental Workflow: Live-Cell Imaging of IFT

Caption: Workflow for analyzing this compound's effect on IFT using live-cell imaging.

Logical Relationship: this compound's Molecular Impact on Ciliary Function

Caption: Logical flow of this compound's inhibition of Dynein 2 to cellular effects.

References

- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]

- 3. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]

- 4. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. Emerging mechanisms of dynein transport in the cytoplasm versus the cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraflagellar Transport: Mechanisms of Motor Action, Cooperation and Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of dynein inhibitor on the number of motor proteins transporting synaptic cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Dynarrestin: A Technical Guide to its Potential in Cancer Research and Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynarrestin, a novel small molecule inhibitor of cytoplasmic dyneins 1 and 2, has emerged as a promising agent in cancer research. By targeting the fundamental cellular machinery of intracellular transport and cell division, this compound presents a unique mechanism of action with the potential to overcome resistance to existing cancer therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction: The Role of Cytoplasmic Dynein in Cancer

Cytoplasmic dynein is a microtubule-based motor protein complex essential for a multitude of cellular processes, including intracellular trafficking, mitosis, and the maintenance of cellular architecture. Its two major isoforms, dynein 1 and dynein 2, play distinct yet crucial roles. Dynein 1 is involved in the transport of various cargoes along microtubules and is critical for proper mitotic spindle formation and orientation. Dynein 2 is exclusively involved in intraflagellar transport (IFT), a process necessary for the assembly and function of primary cilia.

Dysregulation of dynein function has been implicated in the pathogenesis of cancer. Aberrant mitotic spindle orientation can lead to aneuploidy, a hallmark of many cancers. Furthermore, primary cilia are central signaling hubs for pathways such as Hedgehog (Hh) signaling, which, when aberrantly activated, drives the growth of numerous cancers, including medulloblastoma and basal cell carcinoma.

This compound: Mechanism of Action

This compound is a potent and reversible inhibitor of both cytoplasmic dynein 1 and 2.[1] Unlike some other dynein inhibitors, this compound does not interfere with ATP hydrolysis but rather inhibits the microtubule-binding and motility of the dynein motor.[1] This unique mechanism allows for the specific and reversible inhibition of dynein-dependent processes.

Inhibition of Dynein 1: Mitotic Disruption

By inhibiting dynein 1, this compound disrupts several processes critical for cell division. It perturbs mitotic spindle orientation and can induce a delay in the progression from prometaphase to metaphase.[1] This interference with the precise mechanics of mitosis can ultimately lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Inhibition of Dynein 2: Suppression of Hedgehog Signaling

This compound's inhibition of dynein 2 disrupts intraflagellar transport within primary cilia. This is particularly relevant for cancers driven by the Hedgehog signaling pathway. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits the transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium. Upon Hh binding to PTCH1, this inhibition is relieved, and SMO translocates into the cilium, initiating a signaling cascade that leads to the activation of Gli transcription factors and subsequent tumor growth. This compound blocks the ciliary accumulation of SMO, thereby inhibiting Hh pathway activation downstream of SMO.[1] This is a significant advantage as many current Hh pathway inhibitors target SMO directly and are susceptible to resistance mutations.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer-related assays.

| Assay Type | Cell Line / System | IC50 Value (µM) | Reference |

| In vitro Microtubule Gliding Assay | Purified bovine brain dynein 1 | 5 | [1] |

| Hh-dependent Cell Proliferation | Ptch-/- mouse medulloblastoma cells | 0.068 | |

| SAG-induced Cell Proliferation | Ptch-/- mouse medulloblastoma cells | 0.35 | |

| Mitotic Stage Progression (Prometaphase to Anaphase/Telophase) | Cos7 cells | 6.25 |

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway Inhibition by this compound

Caption: this compound inhibits Dynein 2, preventing Smoothened (SMO) translocation to the primary cilium and blocking Hedgehog (Hh) signaling.

Mitotic Spindle Orientation Disruption by this compound

References

The Reversible Inhibition of Dynein by Dynarrestin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reversible inhibitory action of Dynarrestin, a novel small-molecule antagonist of cytoplasmic dyneins 1 and 2. This compound presents a significant advancement in the toolset for studying dynein-dependent cellular processes due to its specific and reversible mechanism of action, which decouples ATP hydrolysis from motor activity. This document outlines the quantitative characteristics of this compound's inhibition, details the experimental protocols for assessing its reversibility, and visualizes the key cellular pathways and experimental workflows affected.

Quantitative Analysis of this compound Inhibition

This compound's inhibitory effects have been quantified across various in vitro and cellular assays. The following tables summarize the key data, providing a clear comparison of its potency against different dynein-dependent processes.

| Parameter | Value | Assay | Organism/Cell Type | Reference |

| IC50 | 5 µM | Dynein 1-driven microtubule gliding | Bovine brain (purified dynein 1) | [1] |

| IC50 | 0.068 µM | Inhibition of cell proliferation | Primary mouse medulloblastoma cells | [1] |

| IC50 | ~70 nM | Inhibition of Hh-dependent proliferation | PTCH+/- medulloblastoma tumor cells | [2] |

| This compound Concentration | Microtubule Gliding Velocity (µm/s) | % of Control | Assay | Reference |

| Control (DMSO) | 1.04 ± 0.07 | 100% | In vitro microtubule gliding | [1] |

| 6.25 µM | 0.82 ± 0.13 | ~79% | In vitro microtubule gliding | [1] |

| 12.5 µM | 0.76 ± 0.14 | ~73% | In vitro microtubule gliding | [1] |

| 25 µM | 0.41 ± 0.05 | ~39% | In vitro microtubule gliding | [1] |

| Post-Washout | 0.96 ± 0.08 | ~92% | In vitro microtubule gliding | [1] |

Mechanism of Action: Reversible Inhibition of Dynein

This compound acts as a potent and reversible inhibitor of both cytoplasmic dynein 1 and dynein 2.[1][3][4][5][6] Its mechanism is distinct from other dynein inhibitors, such as ciliobrevins, as it does not interfere with the ATPase activity of the dynein motor domain.[1][2] Instead, this compound impairs the ability of dynein to bind to microtubules, thereby inhibiting its motile function.[1] This inhibitory effect is fully reversible upon removal of the compound, as demonstrated by washout experiments in both in vitro and in vivo systems.[1]

Key Signaling Pathway Affected: Hedgehog (Hh) Signaling

This compound was identified as an inhibitor of the Hedgehog (Hh) signaling pathway, acting downstream of the Smoothened (Smo) receptor and the SUFU suppressor protein.[1][2] It specifically inhibits cytoplasmic dynein 2, which is essential for intraflagellar transport (IFT) within primary cilia.[1] This inhibition disrupts the movement of key Hh pathway components, such as IFT88 and Smo, leading to a suppression of Hh-dependent signaling and proliferation of cancer cells.[1]

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing Reversibility

The reversible nature of this compound's inhibition is a key feature that has been validated through several experimental approaches. Below are the methodologies for the principal assays used.

In Vitro Microtubule Gliding Assay with Washout

This assay directly visualizes the effect of this compound on the motility of microtubules driven by purified dynein 1 and demonstrates the recovery of function after its removal.

Methodology:

-

Surface Preparation: Glass coverslips are coated with purified bovine brain dynein 1.

-

Microtubule Preparation: Rhodamine-labeled microtubules are polymerized from tubulin.

-

Baseline Motility: Microtubules in a buffer containing ATP are added to the dynein-coated surface, and their gliding motility is recorded using fluorescence microscopy.

-

Inhibition: The buffer is replaced with one containing the desired concentration of this compound (e.g., 25 µM), and motility is recorded. A significant reduction in the number of bound microtubules and their gliding velocity is observed.

-

Washout: The this compound-containing buffer is thoroughly washed out and replaced with the original motility buffer lacking the inhibitor.

-

Recovery Assessment: Microtubule gliding is recorded again. A restoration of microtubule binding and gliding velocity to near-baseline levels indicates reversible inhibition.[1]

Caption: Workflow for the in vitro microtubule gliding assay with washout.

Live-Cell Imaging of Endosome Motility

This in vivo assay assesses the impact of this compound on the dynein 1-dependent movement of endosomes in living cells and the recovery of this process after drug removal.

Methodology:

-

Cell Culture and Labeling: Cos7 cells are cultured on glass-bottom dishes. Late endosomes are labeled by incubating the cells with a fluorescently tagged endocytic tracer, such as Alexa 555-α2-macroglobulin.[1]

-

Baseline Imaging: Live-cell imaging is performed to record the long-range, bidirectional movement of the labeled endosomes under normal conditions.

-

Inhibition: The culture medium is replaced with a medium containing this compound (e.g., 25 µM), and the cells are incubated for a specified period (e.g., 60 minutes).

-

Imaging Under Inhibition: Live-cell imaging is repeated to observe the effect on endosome motility. A profound inhibition of bidirectional movement is expected.[1]

-

Washout: The this compound-containing medium is removed, the cells are rinsed, and fresh, inhibitor-free medium is added.

-

Recovery Imaging: After a recovery period (e.g., 1 hour), live-cell imaging is performed again to assess the restoration of endosome motility.[1]

Kymograph Analysis of Intraflagellar Transport (IFT)

This method is used to quantify the movement of IFT particles within the primary cilia of living cells, demonstrating the reversible inhibition of dynein 2 by this compound.

Methodology:

-

Cell Transfection: Cells (e.g., mouse embryonic fibroblasts) are transfected with a plasmid encoding a fluorescently tagged IFT protein, such as IFT88-GFP.

-

Live-Cell Imaging: The movement of IFT88-GFP puncta along the ciliary axoneme is recorded using time-lapse fluorescence microscopy.

-

Kymograph Generation (Baseline): Kymographs (space-time plots) are generated from the time-lapse movies to visualize and quantify the anterograde (kinesin-driven) and retrograde (dynein 2-driven) movement of IFT particles.

-

Inhibition: Cells are treated with a low concentration of this compound (e.g., 125 nM).[1]

-

Kymograph Generation (Inhibited): Time-lapse imaging and kymograph analysis are repeated to show the reduction in both anterograde and retrograde IFT.

-

Washout and Recovery: The drug is washed out, and after a recovery period, the IFT dynamics are imaged and analyzed again via kymographs to demonstrate the restoration of bidirectional motility.[1]

Conclusion

This compound is a valuable chemical probe for studying dynein-dependent cellular functions. Its well-characterized, reversible mode of action, which uniquely uncouples dynein's ATPase activity from its motile function, allows for precise temporal control in experiments. The methodologies detailed in this guide provide a framework for investigating the reversible nature of this compound's inhibition and for its application in dissecting the complex roles of cytoplasmic dyneins in health and disease. Its potential as a lead compound for developing therapeutics, particularly for cancers driven by aberrant Hedgehog signaling, underscores the importance of understanding its reversible binding and inhibitory characteristics.[1][7]

References

- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]

- 5. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

Dynarrestin: A Technical Guide to its Potential in Treating Hedgehog-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dynarrestin, a novel small-molecule inhibitor of cytoplasmic dyneins, and explores its promising potential in the treatment of cancers driven by aberrant Hedgehog (Hh) signaling. This document details the mechanism of action, summarizes key preclinical data, and provides illustrative diagrams of the relevant biological pathways and experimental workflows.

Introduction to Hedgehog Signaling and its Role in Cancer

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In adult tissues, its activity is normally tightly controlled. However, aberrant reactivation of this pathway is a key driver in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma.[1][2][3]

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes that promote cell proliferation, survival, and differentiation.

A critical component of this pathway is the primary cilium, a microtubule-based organelle that acts as a signaling hub. Key Hh pathway components, including PTCH1, SMO, and the GLI proteins, traffic into and out of the primary cilium in a process that is dependent on intraflagellar transport (IFT). Cytoplasmic dynein 2 is a motor protein essential for retrograde IFT, the movement of proteins from the tip of the cilium back to the cell body.

Current therapeutic strategies targeting the Hh pathway primarily focus on inhibiting SMO. However, the emergence of SMO mutations that confer drug resistance necessitates the development of inhibitors that target downstream components of the pathway.[1][2][3]

This compound: A Novel Inhibitor of Cytoplasmic Dynein

This compound is an aminothiazole compound identified through high-throughput screening as a potent inhibitor of the Hh pathway.[4] Subsequent studies have revealed that this compound's primary cellular targets are cytoplasmic dyneins 1 and 2.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect on Hh signaling by targeting cytoplasmic dynein 2, a motor protein essential for retrograde intraflagellar transport (IFT) within the primary cilium.[1][3] By inhibiting dynein 2, this compound disrupts the trafficking of key Hh pathway components, including the activator protein SMO and the GLI transcription factors.[1][3] This disruption occurs downstream of SMO, making this compound a promising candidate for overcoming resistance to SMO inhibitors.[1][4]

Importantly, this compound inhibits dynein 2 without impairing ciliogenesis, the formation of the primary cilium itself.[1][4] This specificity is a key advantage over other compounds that disrupt cilia structure, which can lead to broader cellular toxicity. This compound has been shown to act reversibly and does not interfere with ATP hydrolysis by dynein, suggesting a unique mechanism of action that decouples ATP hydrolysis from motor activity.[1][2]

References

- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]

- 3. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Dynarrestin in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction Dynarrestin is a potent, reversible, and cell-permeable small molecule inhibitor of cytoplasmic dyneins 1 and 2.[1][2][3][4] It functions through a unique mechanism, uncoupling ATP hydrolysis from microtubule binding, which is distinct from other dynein inhibitors like ciliobrevins that compete for ATP binding.[1] This property makes this compound a valuable tool for investigating a multitude of dynein-dependent cellular processes. Its applications include the study of mitosis, intracellular transport, ciliogenesis, and developmental signaling pathways such as Hedgehog (Hh) signaling.[1][2][5] Notably, this compound inhibits the Hh pathway downstream of the Smoothened (Smo) receptor, presenting a promising avenue for cancer research, particularly in cases of Smo inhibitor resistance.[1][2][6][7]

Mechanism of Action

This compound directly targets cytoplasmic dyneins 1 and 2. The canonical function of dynein involves converting the chemical energy from ATP hydrolysis into mechanical force to move cargo along microtubules. This compound disrupts this process by inhibiting the microtubule-binding and motility functions of dynein without affecting its ATPase activity.[1][4] This leads to a cessation of dynein-mediated transport. The effects of this compound are reversible, with cellular functions and microtubule gliding being restored after washout of the compound.[1]

Figure 1: Mechanism of this compound Action.

Key Applications and Quantitative Data

This compound has been utilized to probe several critical cellular functions. Its inhibitory effects have been quantified across various assays and cell lines.

Table 1: Summary of this compound In Vitro Activity and IC₅₀ Values

| Target/Process | System/Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Dynein 1 Microtubule Gliding | In Vitro (Bovine Brain Dynein) | 5 µM | [1][8] |

| Hedgehog (Hh) Signaling | Shh-Light2 cells (Gli-luciferase) | 0.22 µM | [9][10] |

| Hh-dependent Cell Proliferation | Ptch+/- Murine Medulloblastoma Cells | 0.068 µM (68 nM) | [7][8][10] |

| GLI1 Expression | KYSE-180 Cells | 0.21 µM | [8] |

| Endosome Movement | Cos-7 Cells | 4.2 µM | [10] |

| Mitotic Disruption | Asynchronous COS-7 Cells | 6.25 µM |[8] |

Table 2: Effective Concentrations of this compound in Cell Culture Experiments

| Cellular Process | Cell Line | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Intraflagellar Transport (IFT) | mIMCD-3 | 125 nM | 1 hour | Reduced velocities of IFT88-GFP foci | [10] |

| Mitotic Spindle Orientation | Cos-7 | Not specified | 1 hour | Spindle misorientation, pseudoprometaphase delay | [1][5] |

| Rab5 Vesicle Motility | Paxillin (-/-) fibroblasts | 20 µM | Not specified | Inhibition of bidirectional motility | [5] |

| Axonal Transport | Hippocampal Neurons | 100 - 200 µM | 30 min | Decreased retrograde transport | [11][12] |

| Phagocytosis | RAW cells | 150 µM | 2.5 hours | Not specified |[5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically supplied as a solid. It is soluble in organic solvents such as DMSO.[9][13] It is recommended to prepare fresh solutions for use, as solutions may be unstable.[3][13][14]

Materials:

-

This compound powder (MW: 431.5 g/mol )[9]

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution , dissolve 4.32 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[3][13]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[9][13] For short-term storage, 4°C is acceptable.

Figure 2: Workflow for this compound Stock Solution Preparation.

Protocol 2: General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells in culture with this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental endpoint.

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 96-well plates, chamber slides)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in a logarithmic growth phase and have not reached confluency at the end of the experiment.

-

Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and ready for treatment.

-

Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 72 hours), depending on the specific assay.[1]

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cytotoxicity assays, immunofluorescence, or cell proliferation assays.

Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis

This compound treatment can induce mitotic defects, such as spindle misorientation.[1][4] This can be visualized using immunofluorescence microscopy. The following is a general protocol adaptable for cell lines like Cos-7, which were used in foundational this compound studies.[1]

Materials:

-

Cells grown on sterile glass coverslips or chamber slides

-

This compound and vehicle (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody (e.g., anti-α-tubulin for microtubules)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Seed and treat cells with this compound (e.g., 1-10 µM for 1 hour) or vehicle as described in Protocol 2.[1]

-

Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[15][16]

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization: If using a non-methanol fixative, incubate cells with Permeabilization Buffer for 10-15 minutes. Wash three times with PBS.

-

Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[17]

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-α-tubulin) in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[15][17]

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.[17]

-

Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate cells with a nuclear stain like DAPI for 5 minutes.

-

Mounting: Wash once with PBS, then mount the coverslip onto a microscope slide using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Analyze mitotic cells for spindle defects, chromosome alignment, and spindle orientation relative to the substrate.[1]

Figure 3: Workflow for Immunofluorescence Staining after this compound Treatment.

Protocol 4: Cytotoxicity Assay

It is important to determine the cytotoxic concentration of this compound in your cell line of interest to distinguish specific inhibitory effects from general toxicity. Studies have shown that the concentration of this compound required to inhibit Hh signaling is significantly lower than that which causes cytotoxicity.[1]

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Complete culture medium

-

Cytotoxicity assay reagent (e.g., CellTiter-Glo®, MTT, or a dye-based assay measuring membrane integrity)

Procedure:

-

Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined optimal density and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle-only control and a positive control for cell death.

-

Treatment: Remove the old medium and add 100 µL of the medium with the diluted compound to the respective wells.

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). A 72-hour incubation has been previously reported.[1]

-

Assay: Add the cytotoxicity assay reagent to each well according to the manufacturer’s instructions.

-

Measurement: Measure the signal (e.g., luminescence, absorbance, or fluorescence) using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the cell viability versus this compound concentration. Calculate the concentration that yields half-maximal cytotoxicity (CC₅₀).

Application in Signaling Pathways: Hedgehog (Hh) Signaling

This compound is a potent inhibitor of the Hh signaling pathway. In vertebrates, Hh signaling relies on the primary cilium. The dynein 2 motor is essential for intraflagellar transport (IFT), which moves components within the cilium. This compound inhibits dynein 2, thereby blocking the ciliary flux of key Hh pathway components like Smoothened (Smo) and Gli transcription factors, without affecting the formation of the cilium itself.[1][2][6] This disrupts the signaling cascade downstream of Smo.

Figure 4: Inhibition of the Hedgehog Pathway by this compound.

References

- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biocompare.com [biocompare.com]

- 9. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 10. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 11. Effects of the dynein inhibitor this compound on the number of motor proteins transporting synaptic cargos | bioRxiv [biorxiv.org]

- 12. Effects of dynein inhibitor on the number of motor proteins transporting synaptic cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. scbt.com [scbt.com]

- 16. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

effective concentration of Dynarrestin for inhibiting dynein in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynarrestin is a potent and reversible inhibitor of cytoplasmic dyneins 1 and 2.[1][2][3] It functions by a novel mechanism, decoupling ATP hydrolysis from microtubule binding and motor activity, which distinguishes it from other dynein inhibitors like ciliobrevin.[1] This property makes this compound a valuable tool for dissecting dynein-dependent cellular processes and a promising candidate for therapeutic development, particularly in the context of diseases with aberrant Hedgehog (Hh) signaling, such as certain cancers.[1][4]

This document provides detailed application notes and protocols for the effective use of this compound in in vitro settings to inhibit dynein function.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the specific application and the biological system under investigation. The following table summarizes key quantitative data from in vitro and cellular studies.

| Application | System | Effective Concentration (IC50 or Working) | Reference |

| In Vitro Dynein 1 Inhibition | Microtubule Gliding Assay (Bovine Brain Dynein) | IC50 = 5 µM | [1] |

| Inhibition of Hedgehog Signaling | Cellular Assays | IC50 = 0.22 µM | [5][6] |

| Inhibition of Hh-dependent Medulloblastoma Cell Proliferation | Cellular Assays | IC50 ≈ 70 nM | [7] |

| Inhibition of Cortical Dynein Activity | RPE indPLK4 cells | 25 µM for 1 hour | [8] |

| Inhibition of Rab5 Vesicle Motility | Fibroblasts | 1 µM and 20 µM | [9] |

| Dynein Inhibition in Macrophages | RAW cells | 150 µM for 2.5 hours | [9] |

| Inhibition of Synaptic Cargo Transport | Hippocampal Neurons | 100 µM and 200 µM | [10] |

| Effect on Dynein ATPase Activity | In Vitro Assay | No effect at >100 µM | [1] |

Experimental Protocols

In Vitro Microtubule Gliding Assay

This assay is fundamental for directly assessing the inhibitory effect of this compound on dynein motor activity. It involves observing the movement of fluorescently labeled microtubules over a glass surface coated with purified dynein.

Experimental Workflow:

Caption: Workflow for the in vitro microtubule gliding assay.

Methodology:

-

Purification of Dynein:

-

Cytoplasmic dynein can be purified from sources rich in the motor protein, such as bovine brain, following established protocols. This typically involves cell lysis, microtubule affinity binding and release steps, and further chromatographic purification.

-

-

Preparation of Fluorescent Microtubules:

-

Polymerize tubulin (a mixture of unlabeled and fluorescently labeled tubulin, e.g., rhodamine-labeled) in a polymerization buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) supplemented with GTP and a microtubule-stabilizing agent like taxol.

-

Incubate at 37°C to allow for polymerization.

-

Pellet the microtubules by centrifugation and resuspend in a buffer containing taxol to maintain stability.

-

-

Flow Chamber Preparation and Assay:

-

Construct a flow chamber using a microscope slide and a coverslip.

-

Introduce a solution of purified dynein into the chamber and allow it to adsorb to the glass surface.

-

Wash the chamber to remove unbound dynein.

-

Block the remaining surface with a protein solution like casein to prevent non-specific binding of microtubules.

-

Introduce a solution containing the desired concentration of this compound (or DMSO as a vehicle control) in a motility buffer (containing ATP and an oxygen scavenger system).

-

Finally, introduce the fluorescently labeled microtubules into the chamber.

-

-

Data Acquisition and Analysis:

-

Observe the movement of microtubules using fluorescence microscopy (e.g., TIRF microscopy for better signal-to-noise).

-

Record time-lapse image series.

-

Analyze the motility of individual microtubules by tracking their movement over time to determine velocity. Quantify the number of bound microtubules per field of view.

-

Compare the results from this compound-treated samples to the control to determine the extent of inhibition. The IC50 value can be calculated by testing a range of this compound concentrations.

-

Dynein ATPase Activity Assay

This assay is crucial to confirm that this compound does not directly inhibit the ATP hydrolysis activity of dynein, a key characteristic of its mechanism of action.

Experimental Workflow:

Caption: Workflow for the dynein ATPase activity assay.

Methodology (Colorimetric Malachite Green Assay):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare a range of this compound concentrations in the assay buffer.

-

Prepare a malachite green reagent for phosphate detection.

-

-

Assay Procedure:

-

In a microplate, add the purified dynein to the assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control).

-

To measure microtubule-stimulated ATPase activity, pre-incubate dynein with taxol-stabilized microtubules.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate released during ATP hydrolysis.

-

-

Data Analysis:

-

Measure the absorbance of the colored product at the appropriate wavelength (typically around 620-650 nm).

-

Create a standard curve using known concentrations of free phosphate to convert absorbance values to the amount of phosphate produced.

-

Calculate the ATPase activity (e.g., in nmol phosphate/min/mg dynein).

-

Compare the activity in the presence of different concentrations of this compound to the control to determine its effect.

-

Signaling Pathway and Mechanism of Action

This compound's primary mechanism is the inhibition of dynein's interaction with microtubules, which in turn affects various cellular transport processes. A key pathway where this has been extensively studied is the Hedgehog (Hh) signaling pathway.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

In the absence of the Hh ligand, the Ptch1 receptor inhibits the activity of Smoothened (Smo), preventing its accumulation in the primary cilium. Upon Hh binding to Ptch1, this inhibition is relieved, and Smo translocates into the cilium. This process is dependent on intraflagellar transport (IFT), which is driven by motor proteins, including Dynein 2. The accumulation of Smo in the cilium leads to the activation of Gli transcription factors and subsequent expression of Hh target genes.

This compound inhibits Dynein 2, thereby disrupting the intraflagellar transport necessary for Smo accumulation in the cilium and the proper processing of Gli proteins.[1] This leads to a potent inhibition of the Hh signaling pathway downstream of Smo.[1][7]

Concluding Remarks

This compound is a specific and reversible inhibitor of cytoplasmic dynein with a well-characterized mechanism of action. Its ability to inhibit dynein-dependent microtubule gliding without affecting ATP hydrolysis makes it a unique tool for cell biology and a potential therapeutic agent. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies of dynein function and its role in various cellular processes. It is recommended to empirically determine the optimal concentration for each specific experimental system.

References

- 1. ATPase assay for dynein (radioactive) [dictybase.org]

- 2. Purification of dynactin and dynein from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of kinesin from bovine brain and assay of microtubule-stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of brain cytoplasmic dynein and characterization of its in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]